O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate

Description

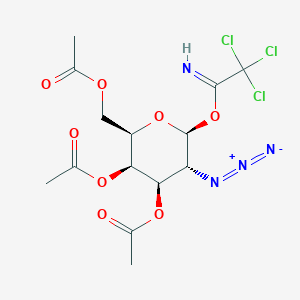

O-(2-Azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-galactopyranosyl)-trichloroacetimidate is a glycosyl donor widely used in stereoselective glycosylation reactions. Its structure features a β-configured galactopyranosyl core with three acetyl protecting groups at the 3-, 4-, and 6-positions, a 2-azido-2-deoxy modification, and a trichloroacetimidate leaving group at the anomeric position. This compound is pivotal in synthesizing glycoconjugates, particularly for biomedical applications such as vaccine development and targeted drug delivery .

The synthesis typically involves sequential protection/deprotection steps. For instance, 1,3,4,6-tetra-O-acetyl-N-trichloroacetyl-β-D-galactosamine serves as a precursor, with azide introduction at C-2 followed by selective acetylation and trichloroacetimidate activation . The trichloroacetimidate group enhances glycosylation efficiency under mild Lewis acid catalysis (e.g., TMSOTf), enabling high yields (e.g., 63–73% in disaccharide synthesis) .

Properties

IUPAC Name |

[(2R,3R,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10+,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSDPOSAOAWHFZ-ZIQFBCGOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl3N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

O-(2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-galactopyranosyl)-trichloroacetimidate is a specialized glycosyl donor used in carbohydrate chemistry. Its biological activity is of significant interest due to its potential applications in drug development, particularly in the synthesis of complex oligosaccharides that can exhibit various biological functions. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₃N₃O₈

- Molecular Weight : 331.28 g/mol

- CAS Number : Not available

Structural Characteristics

The azido group (–N₃) and trichloroacetimidate moiety are crucial for its reactivity in glycosylation reactions, allowing for the formation of glycosidic bonds with various acceptor sugars. The acetyl groups provide protection for hydroxyl groups, facilitating selective reactions.

This compound acts primarily as a glycosyl donor in the synthesis of oligosaccharides. Its azido group can be converted to an amine, providing a handle for further functionalization. The trichloroacetimidate group enhances its reactivity by stabilizing the oxocarbenium ion intermediate during glycosylation reactions .

Applications in Glycobiology

This compound has been utilized in various research studies focusing on:

- Antibody-drug conjugates (ADCs) : It plays a role in synthesizing glycosylated drugs that can improve the targeting and efficacy of therapeutic agents against cancer cells .

- Infection models : Research indicates that derivatives of this compound can exhibit anti-infective properties by modifying glycan structures on pathogens or host cells .

Case Studies

-

Glycosylation Efficiency :

A study demonstrated that this compound could effectively couple with various sugar acceptors to yield disaccharides with high stereoselectivity (α:β ratios) and good yields (up to 97%) under optimized conditions . -

Functionalization of Azido Groups :

The azido group can be reduced to an amine post-glycosylation, allowing for further modifications that enhance biological activity. This transformation has been explored in synthesizing bioactive compounds with potential therapeutic applications . -

Anti-infective Studies :

Research involving this compound has shown promising results in combating viral infections by altering glycan structures on viral surfaces, thus hindering their ability to infect host cells .

Summary of Findings

Mechanistic Insights

The mechanism underlying the biological activity involves the formation of an oxocarbenium ion intermediate during glycosylation, which is crucial for achieving high stereoselectivity. The stability conferred by the trichloroacetimidate group allows for controlled reactions with minimal side products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with structurally related glycosyl donors below:

Reactivity and Selectivity

- Acetyl vs. Benzyl/Benzoyl Protecting Groups : The target compound’s acetyl groups offer lower steric hindrance compared to benzyl or benzoyl derivatives, facilitating higher reaction rates but requiring careful deprotection . Benzyl-protected analogs (e.g., compound in ) exhibit superior yields (91%) due to enhanced stability under acidic conditions.

- Azido Group Placement: The 2-azido-2-deoxy modification in the target compound enables bioorthogonal "click" chemistry, distinguishing it from analogs with carbamate or benzylamino groups (e.g., ).

- Leaving Group Efficiency: Trichloroacetimidate derivatives universally outperform other leaving groups (e.g., bromides or thioglycosides) in glycosylation efficiency, as seen in quantitative yields for benzoylated galactofuranose .

Research Findings and Limitations

- Glycosylation Efficiency : The target compound’s moderate yields (63–73%) reflect competing side reactions during acetyl group stabilization, whereas benzyl derivatives minimize such issues .

- Thermodynamic Stability : Computational studies suggest that the 3,4,6-tri-O-acetyl configuration lowers the activation energy for glycosylation compared to bulky benzoyl groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing O-(2-Azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-galactopyranosyl)-trichloroacetimidate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sequential azidation, acetylation, and trichloroacetimidate activation. Starting from galactosamine derivatives, azidation at the 2-position is achieved using sodium azide in DMF, followed by selective acetylation (3,4,6-OH) under controlled acetyl chloride/MeOH conditions . The trichloroacetimidate group is introduced via reaction with trichloroacetonitrile and a base (e.g., K₂CO₃) in anhydrous dichloromethane (DCM). Yield optimization (typically 40–60%) depends on protecting group stability, stoichiometry, and moisture exclusion .

Q. How does the trichloroacetimidate group facilitate glycosylation reactions in carbohydrate synthesis?

- Methodological Answer : The trichloroacetimidate acts as a leaving group, activated under mild Lewis acid catalysis (e.g., TMSOTf or BF₃·Et₂O). This enables stereoselective β-glycosidic bond formation due to the neighboring group participation of the 2-azido group. The reaction proceeds via an oxocarbenium ion intermediate, with the azide stabilizing the transition state and directing β-configuration .

Advanced Research Questions

Q. What strategies are effective in minimizing azide-related side reactions (e.g., Staudinger reactions or cycloadditions) during glycosylation with this donor?

- Methodological Answer : Side reactions are mitigated by:

- Temperature Control : Conducting reactions below 0°C to suppress azide cycloaddition .

- Catalyst Selection : Using TMSOTf instead of stronger acids (e.g., HBF₄) reduces unintended azide activation.

- Protecting Group Strategy : Acetyl groups at 3,4,6-positions shield reactive hydroxyls, preventing competing nucleophilic attacks .

- Post-Reduction Handling : Post-glycosylation, azides can be reduced to amines using Staudinger conditions (e.g., PPh₃/H₂O) for downstream applications .

Q. How can advanced NMR techniques (e.g., HSQC, NOESY) confirm the β-configuration and substitution pattern of the glycosidic bond formed using this donor?

- Methodological Answer :

- ¹H-¹³C HSQC : Correlates anomeric proton (δ 5.2–5.5 ppm) with carbon chemical shifts (δ 95–105 ppm) to confirm β-linkage via J coupling (J₁,₂ ≈ 8–10 Hz) .

- NOESY : Detects spatial proximity between the anomeric proton and axial protons (e.g., H-3 or H-5), verifying β-stereochemistry.

- ¹H/¹³C DEPT : Identifies acetyl group positions (δ 20–22 ppm for CH₃) and azide placement (δ 3.5–4.0 ppm for N₃) .

Q. What are the limitations of using this donor in synthesizing branched oligosaccharides, and how can regioselectivity be improved?

- Methodological Answer :

- Limitations : Competing α/β anomerization under prolonged reaction times or excess catalyst.

- Regioselectivity Enhancement :

- Temporary Protecting Groups : Use of benzylidene or silyl groups to block undesired hydroxyls .

- Solvent Polarity : Polar aprotic solvents (e.g., DCM/Et₂O mixtures) favor β-selectivity by stabilizing the oxocarbenium ion .

- Kinetic vs. Thermodynamic Control : Short reaction times (≤1 hr) favor kinetic β-products, while extended times may lead to α/β mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.